![molecular formula C8H8Cl2N4 B11873862 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-13-0](/img/structure/B11873862.png)
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a chlorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-d]pyrimidine, while oxidation can produce a ketone or aldehyde derivative .
Aplicaciones Científicas De Investigación
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways involved in cell signaling and apoptosis.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to a pyrimidine ring, also used in medicinal chemistry.
Uniqueness
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies with improved efficacy and reduced side effects .
Propiedades
Número CAS |
923283-13-0 |
|---|---|
Fórmula molecular |
C8H8Cl2N4 |
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
7-chloro-2-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-2-1-3-14-4-6-7(13-14)8(10)12-5-11-6/h4-5H,1-3H2 |
Clave InChI |
RVZSADOLKXSKBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NN1CCCCl)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


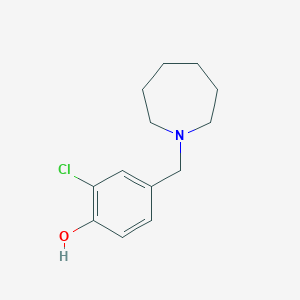
![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)


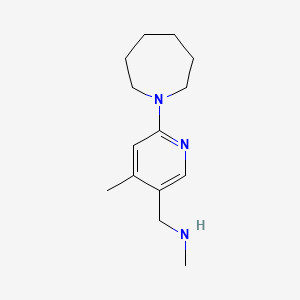
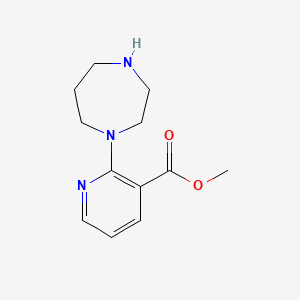




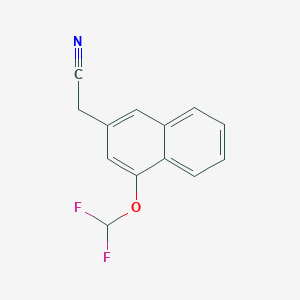
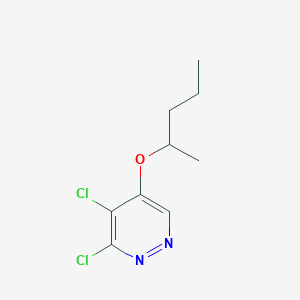
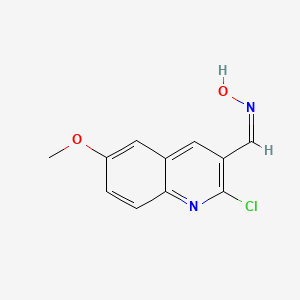
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
